molecular formula C4H8N4 B13002989 1,4-Dimethyl-1H-1,2,3-triazol-5-amine CAS No. 1536564-18-7

1,4-Dimethyl-1H-1,2,3-triazol-5-amine

Cat. No.: B13002989
CAS No.: 1536564-18-7
M. Wt: 112.13 g/mol
InChI Key: WRFLDNDZJWAMOE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of three nitrogen atoms in the ring structure makes them particularly interesting for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-1,2,3-triazol-5-amine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) or ruthenium(II) complexes . The reaction conditions are generally mild, and the yields are high, making it an efficient method for synthesizing 1,2,3-triazoles.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

1,4-Dimethyl-1H-1,2,3-triazol-5-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 4 enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1536564-18-7

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

3,5-dimethyltriazol-4-amine

InChI

InChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3

InChI Key

WRFLDNDZJWAMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)N

Origin of Product

United States

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